(5Z)-2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one is a complex organic molecule featuring a thiazolone core, a pyrazole ring, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolone Core: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.
Pyrazole Ring Formation: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-diketone.
Coupling Reactions: The thiazolone and pyrazole intermediates are then coupled using a suitable base and solvent to form the desired product.
Introduction of the Azepane Moiety: This step involves the nucleophilic substitution of the azepane ring onto the thiazolone-pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (5Z)-2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(1-Piperidinyl)-5-{[1-phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one
- (5Z)-2-(1-Morpholinyl)-5-{[1-phenyl-3-(4-ethoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of (5Z)-2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The azepane ring, in particular, may provide unique steric and electronic effects that differentiate it from similar compounds.
This compound
Properties
Molecular Formula |
C28H30N4O2S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C28H30N4O2S/c1-2-18-34-24-14-12-21(13-15-24)26-22(20-32(30-26)23-10-6-5-7-11-23)19-25-27(33)29-28(35-25)31-16-8-3-4-9-17-31/h5-7,10-15,19-20H,2-4,8-9,16-18H2,1H3/b25-19- |
InChI Key |
VIJHGIRMTJVJOT-PLRJNAJWSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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